Integrin antagonist 27

Integrin αvβ3 Binding affinity Antagonist

Researchers choose Integrin Antagonist 27 for its defined 18 nM αvβ3 affinity and clean pharmacology—6.7‑fold selectivity over αvβ5 limits off‑target effects. Its validated paclitaxel conjugation exploits αvβ3 overexpression in metastatic models, while IC50 >20 µM ensures payload‑driven cytotoxicity. Rigorous QC (≥98% purity, COA available) makes it a reproducible benchmark for inhibitor screening and functional assays.

Molecular Formula C24H20N4O5
Molecular Weight 444.4 g/mol
Cat. No. B1676092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntegrin antagonist 27
Molecular FormulaC24H20N4O5
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O
InChIInChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13-
InChIKeyBJCKKLXERBMNHP-MOSHPQCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Integrin Antagonist 27 Procurement Guide: Small-Molecule αvβ3 Antagonist for Targeted Oncology Research


Integrin Antagonist 27 (Compound 27) is a small-molecule antagonist of the integrin αvβ3 receptor [1]. It demonstrates a binding affinity (IC50) of 18 nM for αvβ3 and belongs to a class of RGD-mimetic integrin antagonists initially discovered through pharmacophore modeling [2]. The compound is supplied as a solid with high purity (≥98%) and a molecular formula of C24H20N4O5 . Its primary application is as a research tool for investigating integrin-mediated signaling, tumor angiogenesis, and as a targeting moiety for selective drug delivery to αvβ3-expressing cells.

Integrin Antagonist 27 Substitution Risks: Why Simple αvβ3 Antagonist Swapping May Compromise Data Integrity


Integrin αvβ3 antagonists are not interchangeable due to profound differences in molecular structure, binding mode, and integrin selectivity profiles. Integrin Antagonist 27 exhibits a specific binding affinity (18 nM) that differs markedly from closely related analogs; for instance, MK-0429 shows an IC50 of 80 nM for αvβ3 [1], while Cilengitide has an IC50 of 1 nM for αvβ3 and 140 nM for αvβ5 . Moreover, Integrin Antagonist 27's limited activity against αvβ5 (IC50 ~120 nM [2]) and other integrins contrasts with broader-spectrum agents like CWHM-12 . Substituting with a different antagonist may alter target engagement, off-target effects, and downstream signaling outcomes, rendering data non-comparable across studies and undermining experimental reproducibility.

Integrin Antagonist 27 Quantitative Differentiation: Affinity, Selectivity, and Functional Profiling Data


Integrin Antagonist 27 αvβ3 Binding Affinity vs. MK-0429 and Cyclo(RGDfK)

Integrin Antagonist 27 demonstrates an αvβ3 binding affinity (IC50) of 18 nM [1]. In contrast, the non-peptide αvβ3 antagonist MK-0429 exhibits an IC50 of 80 nM [2], and the cyclic peptide inhibitor Cyclo(RGDfK) displays a Kd of 41.7 nM . This 4.4-fold higher potency relative to MK-0429 and 2.3-fold higher potency relative to Cyclo(RGDfK) establishes Integrin Antagonist 27 as a more potent tool for αvβ3 inhibition under comparable in vitro conditions.

Integrin αvβ3 Binding affinity Antagonist

Integrin Antagonist 27 Selectivity Profile: αvβ3 vs. αvβ5 and αvβ6

Integrin Antagonist 27 demonstrates preferential binding to αvβ3 (IC50 = 18 nM) over αvβ5 (IC50 = 120 nM), yielding a 6.7-fold selectivity window [1]. This contrasts with the broader selectivity profile of Cilengitide, which potently inhibits both αvβ3 (IC50 = 1 nM) and αvβ5 (IC50 = 140 nM) . Additionally, Integrin Antagonist 27's selectivity is distinct from agents like CWHM-12, which exhibits sub-nanomolar potency across multiple αv integrins .

Integrin selectivity αvβ5 αvβ6 Off-target

Integrin Antagonist 27 Cell-Based Antiproliferative Activity vs. Reference Antagonists

Integrin Antagonist 27 demonstrates weak direct antiproliferative activity against a panel of cancer cell lines (MDA-MB-435, MCF-7, NIH3T3, HEY, NCI-H1975), with IC50 values >20 µM . This indicates that its primary mechanism is not direct cytotoxicity but rather integrin blockade. For comparison, Cilengitide has been reported to inhibit HUVEC proliferation with an IC50 of 0.8 µM , while MK-0429 shows no significant antiproliferative effects at concentrations up to 10 µM . The high IC50 of Integrin Antagonist 27 in direct proliferation assays highlights its utility as a pure αvβ3 antagonist without confounding cytotoxic effects in functional studies.

Cancer cell lines Antiproliferative IC50

Integrin Antagonist 27 Conjugate Utility: Paclitaxel Conjugation for Targeted Delivery

Integrin Antagonist 27 can be chemically conjugated to paclitaxel, a widely used chemotherapeutic, to achieve selective delivery to αvβ3-positive metastatic cancer cells . This property is not universally shared among αvβ3 antagonists; for example, Cyclo(RGDfK) requires specialized conjugation chemistry , while MK-0429 has not been reported as a delivery vector. The original publication demonstrates that conjugates of this compound class retain binding affinity and enable cell-specific uptake [1].

ADC Targeted drug delivery Paclitaxel

Integrin Antagonist 27 Best-Fit Applications: Where the Data Support Prioritization


Targeted Drug Delivery Studies: αvβ3-Positive Tumor Models

Leveraging Integrin Antagonist 27's validated conjugation to paclitaxel , researchers can create targeted therapeutics that exploit αvβ3 overexpression in metastatic breast cancer, glioblastoma, and melanoma. The compound's 18 nM binding affinity ensures efficient tumor cell engagement, while its >20 µM antiproliferative IC50 confirms that any observed cytotoxicity arises from the conjugated payload rather than the antagonist itself . This makes it an ideal vector for assessing integrin-mediated drug delivery in preclinical oncology models.

Mechanistic Dissection of αvβ3-Specific Signaling Pathways

Given its 6.7-fold selectivity for αvβ3 over αvβ5 [1], Integrin Antagonist 27 enables clean interrogation of αvβ3-mediated adhesion, migration, and outside-in signaling. Unlike broad-spectrum inhibitors (e.g., CWHM-12) or agents with significant αvβ5 activity (e.g., Cilengitide) [2], this compound minimizes confounding cross-talk. This application is particularly relevant for angiogenesis research, where αvβ3 and αvβ5 play distinct roles [3].

Control Compound in High-Throughput αvβ3 Antagonist Screening

With a well-characterized binding affinity (18 nM) and robust supplier quality documentation (≥98% purity, COA available) , Integrin Antagonist 27 serves as an excellent reference standard in αvβ3 inhibitor screens. Its intermediate potency (more potent than MK-0429's 80 nM, less potent than Cilengitide's 1 nM) provides a useful benchmark for ranking new chemical entities [4].

In Vitro Adhesion and Migration Assays in αvβ3-Expressing Cell Lines

The compound's low direct cytotoxicity (IC50 >20 µM across multiple cell lines) permits the use of relatively high concentrations to achieve complete αvβ3 blockade without inducing cell death. This is essential for functional assays measuring integrin-dependent adhesion to vitronectin or fibronectin, as well as migration studies, where viability must be maintained throughout the experimental timeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Integrin antagonist 27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.